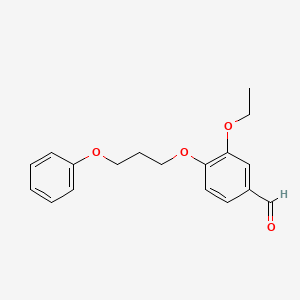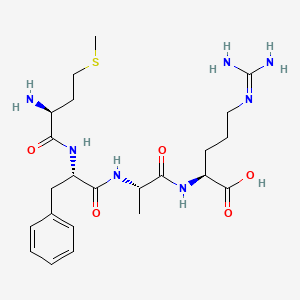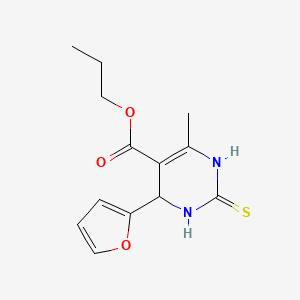
propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that features a furan ring, a pyrimidine ring, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Pyrimidine-5-carboxylate derivatives: These compounds have the pyrimidine ring and carboxylate group, making them structurally related.
Thioamide derivatives: Compounds with the sulfanylidene group exhibit similar chemical properties and reactivity.
Uniqueness
Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16N2O3S |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-3-6-18-12(16)10-8(2)14-13(19)15-11(10)9-5-4-7-17-9/h4-5,7,11H,3,6H2,1-2H3,(H2,14,15,19) |
Clave InChI |
KUATTYKEUFBNDI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
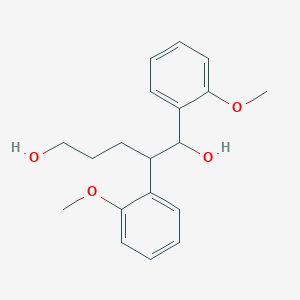
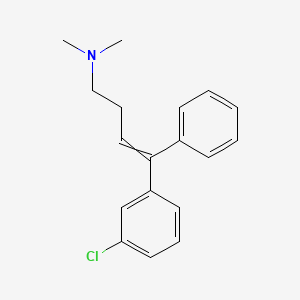
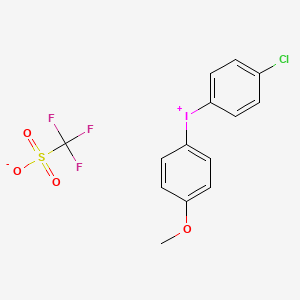
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
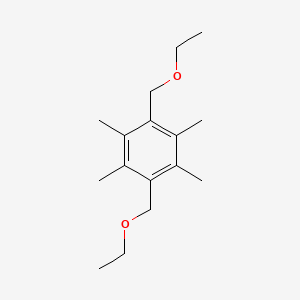
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
